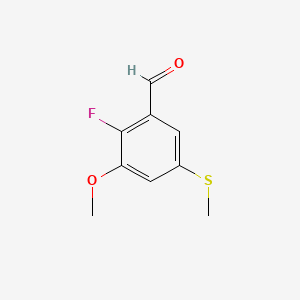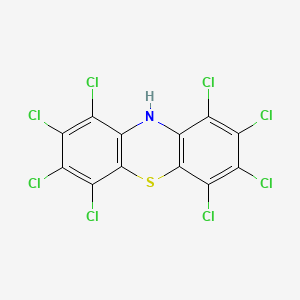
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine is a chlorinated derivative of phenothiazine, a heterocyclic compound with a wide range of applications in chemistry and medicine. This compound is characterized by the presence of eight chlorine atoms attached to the phenothiazine core, which significantly alters its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine typically involves the chlorination of phenothiazine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized phenothiazine derivatives.
Applications De Recherche Scientifique
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between chlorinated compounds and biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine involves its interaction with various molecular targets. The presence of multiple chlorine atoms enhances its ability to interact with proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cellular membranes, leading to cell death in microbial or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin: Another highly chlorinated compound with significant environmental and biological impact.
1,2,3,4,6,7,8,9-Octachlorodibenzofuran: Similar in structure and reactivity, used in various industrial applications.
Uniqueness
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine is unique due to its phenothiazine core, which imparts distinct chemical and biological properties. Its high degree of chlorination makes it particularly reactive and useful in specialized applications.
Propriétés
Numéro CAS |
739-83-3 |
|---|---|
Formule moléculaire |
C12HCl8NS |
Poids moléculaire |
474.8 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine |
InChI |
InChI=1S/C12HCl8NS/c13-1-3(15)7(19)11-9(5(1)17)21-10-6(18)2(14)4(16)8(20)12(10)22-11/h21H |
Clé InChI |
HSYOTPJQXFKNMU-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)SC3=C(N2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
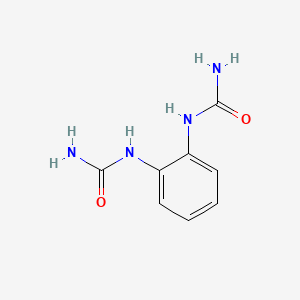
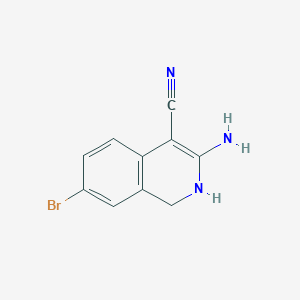

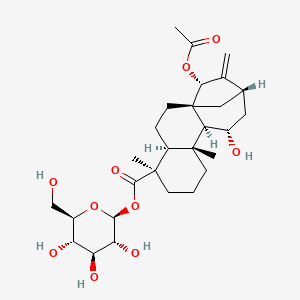
![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)

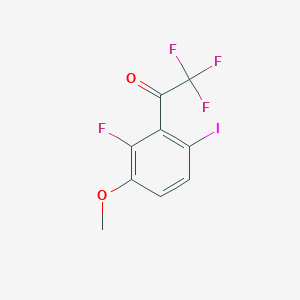
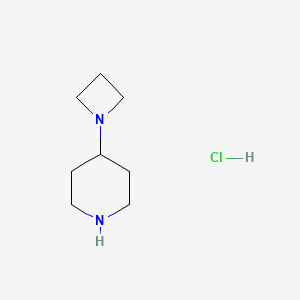
![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)

![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
